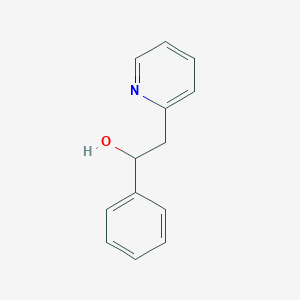

alpha-Phenylpyridine-2-ethanol

Description

The exact mass of the compound alpha-Phenylpyridine-2-ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alpha-Phenylpyridine-2-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Phenylpyridine-2-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2294-74-8 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

1-phenyl-2-pyridin-2-ylethanol |

InChI |

InChI=1S/C13H13NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,13,15H,10H2 |

InChI Key |

NPVKVVBMSCQGAS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=N2)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=N2)O |

Other CAS No. |

2294-74-8 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: alpha-Phenylpyridine-2-ethanol (CAS 2294-74-8)

[1][2][3][4]

Executive Summary

alpha-Phenylpyridine-2-ethanol (CAS 2294-74-8) is a critical heterocyclic intermediate characterized by a pyridine ring linked via an ethyl bridge to a phenyl-substituted hydroxyl group.[1][2] Structurally defined as 1-phenyl-2-(pyridin-2-yl)ethanol , this compound serves as a pivotal "masked" stilbazole, capable of undergoing dehydration to form styrylpyridines—compounds essential in the development of nonlinear optical materials and photoluminescent sensors.[1][2]

In pharmaceutical research, the molecule acts as a privileged scaffold, sharing structural homology with histamine H1 antagonists and CNS-active agents.[2] Its capacity to function as an N,O-bidentate ligand further extends its utility into organometallic catalysis.[2]

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic pathways, analytical profiling, and applications.[2]

Physicochemical Characterization

The following data represents the consensus of experimental values and high-fidelity computational models.

| Property | Value | Notes |

| CAS Registry Number | 2294-74-8 | |

| IUPAC Name | 1-Phenyl-2-(pyridin-2-yl)ethan-1-ol | Distinct from Doxylamine intermediates.[1][3][2] |

| Molecular Formula | ||

| Molecular Weight | 199.25 g/mol | |

| Appearance | White to off-white crystalline solid | Hygroscopic tendency.[1][2] |

| Melting Point | 108 – 110 °C | Sharp transition indicates high purity.[1][2] |

| Boiling Point | ~317.5 °C | At 760 mmHg.[1][3][2] |

| Density | 1.142 g/cm³ | Predicted.[1][3][2] |

| Solubility | Soluble: Ethanol, DMSO, | Lipophilic character dominates.[2] |

| pKa (Pyridine N) | ~5.3 | Protonation occurs at the pyridine nitrogen.[2] |

| Chirality | Yes (1 stereocenter) | C1 (attached to OH) is chiral.[1][2] |

Synthesis & Production Protocols

The synthesis of alpha-Phenylpyridine-2-ethanol relies on the nucleophilic addition of an activated 2-alkylpyridine species to an aromatic aldehyde.[1][2] This is a classic atom-efficient C-C bond formation.[1][2]

Primary Synthetic Route: Aldol-Type Condensation

The most robust method involves the condensation of 2-picoline (2-methylpyridine) with benzaldehyde .[1][2] The acidity of the

Reaction Mechanism

-

Activation: Deprotonation of 2-picoline at the methyl group forms a resonance-stabilized carbanion (enamine-like).[1][2]

-

Addition: The carbanion attacks the carbonyl carbon of benzaldehyde.[2]

-

Protonation: The resulting alkoxide is protonated to yield the target alcohol.[2]

Experimental Protocol (Base-Catalyzed)

-

Reagents: 2-Picoline (1.0 eq), Benzaldehyde (1.1 eq), n-Butyllithium (n-BuLi, 1.1 eq) or LDA.[1][2]

-

Solvent: Anhydrous THF.

-

Conditions: -78 °C to 0 °C under Inert Atmosphere (

or Ar).[1][2]

Step-by-Step Workflow:

-

Charge a flame-dried reaction vessel with anhydrous THF and 2-picoline under argon.

-

Cool to -78 °C.

-

Add n-BuLi dropwise over 30 minutes.[1][2] The solution will turn deep red/orange, indicating lithiated picoline formation.[2]

-

Stir for 1 hour at -78 °C to ensure complete deprotonation.

-

Add benzaldehyde dropwise.[2] The color will fade as the nucleophile is consumed.[2]

-

Allow the mixture to warm to room temperature over 2 hours.

-

Quench: Slowly add saturated

solution. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[2] -

Purification: Recrystallize from ethanol/hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).

Green Chemistry Variant (Solvent-Free)

Recent advances utilize high-pressure, high-temperature conditions to effect this condensation without external bases or solvents, utilizing the "water-promoted" interface effect, though yields are typically lower than the lithiation route.[1][2]

Synthesis Visualization (DOT)[4]

Figure 1: Synthetic pathway for CAS 2294-74-8 via lithiation-mediated aldol addition.[1][2][4]

Analytical Profiling

Validation of the compound requires a multi-modal approach to confirm both connectivity and purity.[2]

Nuclear Magnetic Resonance (NMR)

The structure is distinct due to the methylene bridge (

-

NMR (400 MHz,

-

8.50 (d, 1H, Pyridine

-

7.60 (td, 1H, Pyridine

-

7.10 – 7.40 (m, 7H, Phenyl + Pyridine

-

5.15 (dd, 1H,

-

3.10 – 3.30 (m, 2H,

-

~5.0 (br s, 1H,

-

8.50 (d, 1H, Pyridine

-

NMR:

-

Key peaks: Pyridine C2 (quaternary), Pyridine C6 (downfield), Carbinol C (~72 ppm), Methylene C (~45 ppm).[2]

-

Mass Spectrometry (MS)[1][4]

Applications & Biological Relevance[1][4][6][7][8][9]

Precursor to Stilbazoles (Optoelectronics)

The primary industrial and academic application of CAS 2294-74-8 is as the immediate precursor to 1-phenyl-2-(2-pyridyl)ethene (2-styrylpyridine).[1][2]

-

Process: Acid-catalyzed dehydration (e.g.,

or p-TsOH in refluxing toluene).[1][2] -

Significance: The resulting conjugated system exhibits trans-isomerism and is highly valued for:

Pharmaceutical Scaffold

The 2-aminoethyl-pyridine motif is a "privileged structure" in medicinal chemistry.[1][2]

-

CNS Activity: Analogs of this compound have demonstrated sedative and analgesic properties in murine models.[1][2]

-

Histaminergic System: Structural similarity to Betahistine suggests potential affinity for H1/H3 receptors, though CAS 2294-74-8 itself is often used as a hydrophobic probe to map receptor binding pockets.[1][2]

Coordination Chemistry

The pyridine nitrogen (

Handling & Safety (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert gas. Hygroscopic nature requires tight sealing to prevent water absorption, which complicates stoichiometric use in anhydrous reactions.[2]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1][2]

References

-

Chemical Identity & Properties

-

Synthesis & Reactivity

-

Dehydration to Stilbazoles

-

Google Patents. (2012).[2] Process for the dehydration of 1-phenyl ethanol derivatives. Retrieved from

-

-

Pharmaceutical Relevance

An In-Depth Technical Guide to 1-Phenyl-2-(2-pyridyl)ethanol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-Phenyl-2-(2-pyridyl)ethanol, a versatile pyridyl alcohol of significant interest in pharmaceutical and chemical synthesis. We will delve into its chemical and physical properties, explore key synthetic methodologies with a focus on the underlying mechanistic principles, detail its characterization, and discuss its current and potential applications for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Phenyl-Pyridyl Ethanol Scaffold

The molecular architecture of 1-Phenyl-2-(2-pyridyl)ethanol, which incorporates both a phenyl and a 2-pyridyl group attached to an ethanol backbone, represents a privileged scaffold in medicinal chemistry. The pyridine ring, a bioisostere of the phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. This "phenyl-pyridyl switch" is a common strategy in drug design to modulate potency and pharmacokinetic properties.[1] 1-Phenyl-2-(2-pyridyl)ethanol serves as a key building block for the synthesis of various biologically active molecules. One of its most notable applications is as an intermediate in the synthesis of Doxylamine, an antihistamine.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 1-Phenyl-2-(2-pyridyl)ethanol is fundamental for its application in synthesis and formulation.

Chemical and Physical Properties

The key physicochemical properties of 1-Phenyl-2-(2-pyridyl)ethanol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [2][3][4][5] |

| Molecular Weight | 199.25 g/mol | [2][3][4][5] |

| CAS Number | 19490-92-7 | [2][3][4][5] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Boiling Point | 340.4 °C at 760 mmHg | [3][4] |

| Density | 1.126 g/cm³ | [3][4] |

| Flash Point | 159.7 °C | [3][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| logP | 2.33740 | [3] |

| Storage Temperature | 2-8°C | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1-Phenyl-2-(2-pyridyl)ethanol.

-

Infrared (IR) Spectroscopy: The IR spectrum of 1-Phenyl-2-(2-pyridyl)ethanol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for the aromatic C-H and C=C bonds of the phenyl and pyridyl rings would also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum provides detailed information about the structure. Key expected signals include a multiplet for the aromatic protons of the phenyl and pyridyl rings, a signal for the hydroxyl proton (which may be broad and exchangeable with D₂O), and signals for the methine and methylene protons of the ethanol backbone.

-

¹³C-NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the ethanol chain.

-

-

Mass Spectrometry (MS): The mass spectrum of 1-Phenyl-2-(2-pyridyl)ethanol will show a molecular ion peak (M⁺) at m/z 199, corresponding to its molecular weight.[3] Fragmentation patterns can provide further structural confirmation. For comparison, the related compound 1-phenylethanol shows a molecular ion at m/z 122 and a significant fragment at m/z 107 (M-15).[6]

Synthesis Methodologies: A Strategic Approach

Several synthetic routes to 1-Phenyl-2-(2-pyridyl)ethanol have been developed, each with its own advantages and considerations. The choice of method often depends on the desired scale, stereochemical outcome, and available starting materials.

Knoevenagel Condensation of 2-Picoline and Benzaldehyde

A straightforward and catalyst-free approach involves the Knoevenagel condensation reaction between 2-methylpyridine (2-picoline) and benzaldehyde.[7] This method is attractive due to its operational simplicity.

Causality behind Experimental Choices:

-

Solvent-free and Catalyst-free Conditions: This approach minimizes waste and simplifies the purification process, making it an environmentally benign option. The reaction is driven by the inherent reactivity of the starting materials at elevated temperatures.

-

Reactant Stoichiometry: An excess of one reactant may be used to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials.

Experimental Protocol:

-

Combine equimolar amounts of 2-methylpyridine and benzaldehyde in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time will need to be optimized, but heating for several hours is typical.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified product by IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Caption: Workflow for the synthesis of 1-Phenyl-2-(2-pyridyl)ethanol via Knoevenagel condensation.

Asymmetric Synthesis via Catalytic Hydrogenation

For applications where a specific stereoisomer is required, such as in the development of chiral drugs, asymmetric synthesis is the preferred method. The asymmetric hydrogenation of a prochiral ketone precursor, phenyl(pyridin-2-yl)methanone, is a highly efficient route to enantiomerically pure (R)- or (S)-1-Phenyl-2-(2-pyridyl)ethanol.[8][9]

Causality behind Experimental Choices:

-

Chiral Ligands and Metal Catalysts: The enantioselectivity of the hydrogenation is controlled by the use of a chiral catalyst, typically a complex of a transition metal (e.g., Iridium or Ruthenium) with a chiral phosphine ligand. The choice of ligand is critical for achieving high enantiomeric excess (ee).

-

Hydrogen Pressure and Temperature: These reaction parameters are optimized to ensure complete conversion of the starting material while maintaining high enantioselectivity. Higher pressures and temperatures can sometimes lead to a decrease in selectivity.

-

Base: A base is often added to facilitate the catalytic cycle.

Experimental Protocol (for (R)-enantiomer):

-

In a glovebox under an argon atmosphere, charge a reaction vessel with the chiral ligand and a metal precursor (e.g., [Ir(COD)Cl]₂) in a suitable solvent (e.g., methanol).

-

Stir the mixture at room temperature to form the active catalyst.

-

In a separate autoclave, add phenyl(pyridin-2-yl)methanone, the pre-formed catalyst solution, a base (e.g., lithium tert-butoxide), and additional solvent.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 3.0 MPa).

-

Heat the reaction mixture to the optimized temperature (e.g., 40 °C) and stir for the required time (e.g., 12 hours).

-

After the reaction is complete, carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous workup, typically involving extraction with an organic solvent like ethyl acetate.

-

Dry the organic phase, filter, and concentrate to obtain the crude product.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the asymmetric synthesis of (R)-1-Phenyl-2-(2-pyridyl)ethanol.

Applications in Research and Development

The utility of 1-Phenyl-2-(2-pyridyl)ethanol extends across various areas of chemical and pharmaceutical research.

Pharmaceutical Intermediate

As previously mentioned, a primary application of 1-Phenyl-2-(2-pyridyl)ethanol is as a key intermediate in the synthesis of Doxylamine, a first-generation antihistamine used to treat insomnia and cold symptoms.[2] Its structural motif is also found in other pharmacologically active compounds, making it a valuable starting material for drug discovery programs. For instance, derivatives of phenyl(pyridin-2-yl)methanol have been investigated for various therapeutic applications.[9]

Ligand Synthesis in Asymmetric Catalysis

Chiral amino alcohols derived from 1-Phenyl-2-(2-pyridyl)ethanol can serve as valuable ligands in asymmetric catalysis. The presence of both a hydroxyl group and a nitrogen atom allows for the formation of stable complexes with various metal centers, which can then be used to catalyze a wide range of enantioselective transformations.

Precursor for Novel Heterocyclic Compounds

The versatile chemical nature of 1-Phenyl-2-(2-pyridyl)ethanol, with its reactive hydroxyl group, makes it a suitable precursor for the synthesis of more complex heterocyclic systems. These novel structures can be screened for a variety of biological activities. The synthesis of substituted pyridines is a very active area of research due to their broad range of biological activities.[10]

Future Perspectives

The continued interest in the development of novel therapeutics and catalysts will likely drive further research into the synthesis and applications of 1-Phenyl-2-(2-pyridyl)ethanol and its derivatives. The development of more efficient and sustainable synthetic methods, particularly for the enantiomerically pure forms, will be a key area of focus. Furthermore, the exploration of its potential in new areas, such as materials science, could open up exciting new avenues for this versatile molecule.

References

-

1-Phenyl-1-(pyridin-2-yl)ethanol. LookChem. [Link]

-

Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde. ResearchGate. [Link]

-

Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... ResearchGate. [Link]

- Method of producing pyridine ethanol derivative.

- Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

-

A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal. [Link]

-

Phenethyl alcohol. Wikipedia. [Link]

-

1-Phenylethanol. Wikipedia. [Link]

-

The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. PubMed. [Link]

-

1-Phenyl-1-(2-pyridyl)ethanol. Chemsrc. [Link]

-

Showing Compound 1-Phenylethanol (FDB010561). FooDB. [Link]

- Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.

-

1-Phenyl-2-(phenylthio)ethanol. PubChem. [Link]

-

Phenyl(pyridin-2-yl)methanol. PubChem. [Link]

-

Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ResearchGate. [Link]

-

Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier. PubMed. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 1-Phenyl-1-(2-pyridyl)ethanol | CAS 19490-92-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 1-Phenyl-1-(pyridin-2-yl)ethanol|lookchem [lookchem.com]

- 4. 1-Phenyl-1-(2-pyridyl)ethanol | CAS#:19490-92-7 | Chemsrc [chemsrc.com]

- 5. 1-PHENYL-1-(2-PYRIDYL)ETHANOL | 19490-92-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 9. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

alpha-Phenyl-2-pyridineethanol molecular weight and formula

Technical Guide: -Phenyl-2-pyridineethanol

Molecular Weight, Formula, and Synthetic Applications in Drug Development

Executive Summary

-Phenyl-2-pyridineethanol1-Phenyl-2-(2-pyridyl)ethanolPhysicochemical Profile

The compound is characterized by a pyridine ring and a phenyl ring separated by a hydroxy-substituted ethyl chain. The "alpha" designation refers to the phenyl group's position on the carbon atom bearing the hydroxyl group (C1 relative to the alcohol).

Table 1: Core Molecular Specifications

| Property | Specification |

| Chemical Name | |

| IUPAC Name | 1-Phenyl-2-(pyridin-2-yl)ethanol |

| CAS Registry Number | 2294-74-8 |

| Molecular Formula | C |

| Molecular Weight | 199.25 g/mol |

| Exact Mass | 199.0997 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 105°C – 107°C |

| Solubility | Soluble in ethanol, chloroform, DMSO; slightly soluble in water |

| SMILES | OC(Cc1ccccn1)c2ccccc2 |

Structural Analysis[3]

-

Chirality: The molecule contains one stereocenter at the benzylic position (C1). Synthetic routes typically produce a racemate unless chiral catalysts or resolution methods are employed.

-

H-Bonding: The hydroxyl group acts as both a donor and acceptor, while the pyridine nitrogen serves as a hydrogen bond acceptor, facilitating the formation of intramolecular H-bonds or coordination with metal centers in catalytic applications.

Synthetic Routes & Manufacturing

The industrial and laboratory standard for synthesizing

Protocol: Organolithium Addition

Mechanism: Deprotonation of the acidic methyl group on 2-picoline (pKa ~29.5) using a strong base (Phenyllithium or n-Butyllithium) generates a resonance-stabilized carbanion. This nucleophile attacks the electrophilic carbonyl carbon of benzaldehyde.

Step-by-Step Methodology

-

Reagent Preparation:

-

Substrate: 2-Picoline (2-Methylpyridine).

-

Base: Phenyllithium (PhLi) or n-Butyllithium (n-BuLi) in anhydrous ether/benzene.

-

Electrophile: Benzaldehyde (freshly distilled).

-

-

Lithiation (Carbanion Formation):

-

Charge a flame-dried reaction vessel with 2-picoline (1.0 eq) in anhydrous ether under inert atmosphere (

or Ar). -

Add PhLi (1.0 eq) dropwise.

-

Reflux for 1 hour to ensure complete formation of 2-picolyllithium (red/orange solution).

-

-

Condensation:

-

Cool the mixture to 0°C.

-

Slowly add benzaldehyde (1.0 eq) in ether.[1] Maintain temperature <5°C to minimize side reactions.

-

Stir at room temperature for 30–60 minutes.

-

-

Workup & Purification:

Visualization: Reaction Pathway

The following diagram illustrates the transformation from starting materials to the final alcohol.

Figure 1: Synthetic pathway via lithiation of 2-picoline and subsequent aldol-like addition to benzaldehyde.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[5]

-

H NMR (CDCl

-

8.5 (d, 1H, Py-H

- 7.1–7.6 (m, 8H, Ar-H): Overlapping multiplets from the phenyl ring and remaining pyridine protons.

- 5.1 (dd, 1H, CH -OH): Benzylic proton, coupled to the methylene group.

-

3.2 (d/m, 2H, Py-CH

- ~5.0 (br s, 1H, -OH ): Exchangeable hydroxyl proton.

-

8.5 (d, 1H, Py-H

Mass Spectrometry (MS)

-

Method: ESI or EI.

-

Molecular Ion:

or -

Fragmentation: Loss of

(m/z 181) and cleavage of the benzylic bond (m/z 93 for picolyl fragment, m/z 107 for hydroxybenzyl fragment) are common.

Pharmaceutical Applications & Derivatization

2Key Applications

-

Stilbazole Synthesis (Antifungals/Antitumor):

-

Acid-catalyzed dehydration of the alcohol yields 2-Styrylpyridine (Stilbazole).

-

Stilbazole derivatives exhibit significant antifungal and potential anticancer activities by inhibiting tubulin polymerization.

-

-

Chiral Ligands:

-

Enantiomerically pure forms (R or S) are used as ligands in asymmetric catalysis (e.g., zinc-catalyzed alkylation of aldehydes).

-

-

CNS Active Agents:

-

Structural analogs are explored in the development of antihistamines and anticholinergics, leveraging the diaryl-alkyl-amine pharmacophore.

-

Visualization: Downstream Workflows

Figure 2: Derivatization pathways transforming the core alcohol into bioactive scaffolds and ligands.

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation. Hygroscopic; keep tightly sealed.

References

-

Preparation of 2-(2-Hydroxy-2-phenylethyl)pyridine . PrepChem. Retrieved from [Link]

- Synthesis of Stilbazoles via 2-Picoline Condensation. Journal of the Chemical Society. (Classic reaction reference: Shaw & Wagstaff, J. Chem. Soc., 1933).

- Organolithium Reagents in Pyridine Functionalization. Organic Letters / J. Org. Chem.

Difference between alpha-Phenylpyridine-2-ethanol and 2-phenylethanol

Comparative Technical Analysis: -Phenyl-2-pyridineethanol vs. 2-Phenylethanol

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Engineers, and Pharmaceutical Researchers

Executive Summary

This guide distinguishes between two structural analogs that share a phenylethanol core but diverge fundamentally in chemical reactivity, synthesis, and application.

-

2-Phenylethanol (2-PE) is a neutral, commodity chemical primarily known as "rose alcohol." It functions as a broad-spectrum antimicrobial preservative and a fragrance ingredient. Its utility relies on its amphiphilic nature and membrane-disrupting capabilities.

- -Phenyl-2-pyridineethanol (APPE) is a basic, heterocyclic intermediate used in the synthesis of CNS-active pharmaceuticals and stilbazole derivatives. Its utility stems from the pyridine nitrogen, which facilitates salt formation, metal coordination, and pH-dependent solubility, making it a critical scaffold in medicinal chemistry.

Structural & Physicochemical Analysis[1]

The core difference lies in the substitution of the pyridine ring and the position of the phenyl group, which drastically alters the electronic landscape and acid-base properties.

Chemical Identity[2][3]

| Feature | 2-Phenylethanol (2-PE) | |

| IUPAC Name | 2-Phenylethan-1-ol | 1-Phenyl-2-(pyridin-2-yl)ethan-1-ol |

| CAS Number | 60-12-8 | 2294-74-8 |

| Structure | ||

| Molecular Weight | 122.16 g/mol | 199.25 g/mol |

| Key Moiety | Primary Alcohol + Benzene Ring | Secondary Alcohol + Pyridine Ring + Phenyl Group |

| Chirality | Achiral | Chiral (C1 is a stereocenter) |

Physicochemical Properties

-

Basicity (pKa):

-

2-PE: Neutral. The hydroxyl proton has a pKa

16. It does not protonate under physiological conditions. -

APPE: Basic. The pyridine nitrogen has a pKa

5.2 (conjugate acid). It exists as a cation in acidic media (pH < 5), allowing for aqueous extraction and salt formation (e.g., HCl salts).

-

-

Solubility Profile:

-

2-PE: Sparingly soluble in water (20 g/L); miscible with ethanol and ether.

-

APPE: Insoluble in water at neutral pH; highly soluble in dilute acids (HCl, H₂SO₄) and organic solvents (DCM, EtOAc).

-

-

Reactivity:

-

2-PE: Undergoes oxidation to Phenylacetic acid; dehydration to Styrene.

-

APPE: Undergoes dehydration to 2-Styrylpyridine (Stilbazole); hydrogenation to piperidine derivatives (e.g., precursors to methylphenidate analogs).

-

Synthetic Pathways: Divergent Methodologies

The synthesis of these compounds illustrates the difference between bulk commodity production and targeted organic synthesis.

2-Phenylethanol: Friedel-Crafts & Biotransformation

Industrially, 2-PE is produced via the Friedel-Crafts alkylation of benzene with ethylene oxide using aluminum chloride. Increasingly, biotechnological routes (fermentation of L-phenylalanine by S. cerevisiae) are preferred for "natural" labeling.

-Phenyl-2-pyridineethanol: Aldol-Type Condensation

APPE is synthesized via a base-catalyzed condensation between 2-Picoline (2-methylpyridine) and Benzaldehyde . The acidity of the

Mechanism:

-

Deprotonation: Base removes a proton from the methyl group of 2-picoline.

-

Nucleophilic Attack: The pyridyl-methyl anion attacks the carbonyl carbon of benzaldehyde.

-

Protonation: The resulting alkoxide is protonated to form the alcohol (APPE).

Figure 1: Comparative synthesis workflows. 2-PE follows an electrophilic addition pathway, while APPE follows a nucleophilic addition (condensation) pathway.

Functional Applications in Drug Development[4][5]

APPE as a Pharmacophore Scaffold

APPE is not a final drug but a versatile synthon . Its value lies in its ability to be transformed into:

-

Piperidine Derivatives: Catalytic hydrogenation (e.g., PtO₂/H₂) reduces the pyridine ring to a piperidine ring, yielding

-phenyl-2-piperidineethanol . This structure is homologous to Pipradrol (azacyclonol) and intermediates for Methylphenidate (Ritalin) analogs, which are potent norepinephrine-dopamine reuptake inhibitors (NDRIs). -

Stilbazoles: Dehydration yields styrylpyridines, used as photo-switchable ligands and in the synthesis of fluorescent probes.

-

Chiral Ligands: Enantioselective synthesis of APPE allows it to serve as a chiral ligand in asymmetric catalysis.

2-PE in Formulation Science

While less relevant for de novo drug design, 2-PE is critical in formulation :

-

Preservative Efficacy: Active against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) by increasing cell membrane permeability.

-

Azeotropic Distillation: Used to separate components in complex mixtures due to its high boiling point (219°C).

Experimental Protocol: Synthesis of APPE

Self-Validating Protocol for the Synthesis of 1-Phenyl-2-(2-pyridyl)ethanol

Objective: Synthesize APPE via condensation of 2-picoline and benzaldehyde.

Reagents:

-

2-Picoline (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Water (Solvent)

-

High-pressure reactor (Autoclave) or Reflux setup

Procedure:

-

Mixing: Charge the reactor with 2-picoline and benzaldehyde. No catalyst is strictly required if high temperature/pressure is used (thermal activation), though catalytic acetic acid or acetic anhydride accelerates the reaction.

-

Reaction: Heat the mixture to 135°C for 15 hours.

-

Workup:

-

Cool the reaction mixture.

-

Acidify with 10% HCl to pH 2 (protonates the pyridine nitrogen, solubilizing the product in the aqueous phase and leaving unreacted benzaldehyde in the organic/oil phase).

-

Wash the aqueous layer with Ether (removes non-basic impurities).

-

Basify the aqueous layer with NaOH to pH 10 (precipitates the free base APPE).

-

Extract with Dichloromethane (DCM).

-

-

Purification: Dry the DCM layer over MgSO₄ and evaporate. Recrystallize from ethanol/hexane.

-

Validation:

-

TLC: Silica gel, EtOAc/Hexane (1:1). APPE will have a lower Rf than benzaldehyde due to the polar -OH and basic N.

-

NMR: Look for the triplet/doublet of doublets for the

protons adjacent to the pyridine and the multiplet for the chiral

-

References

-

Synthesis of Pyridyl Alcohols: Methods for the preparation of pyridine ethanol derivatives via condensation. (Source: ).

-

Chemical Properties of 2-Phenylethanol: 2-Phenylethanol: A review of its production and applications. (Source: ).

-

Hydrogenation of Pyridine Alcohols: Process for preparing 2-piperidineethanol compounds.[1] (Source: ).

-

Structural Data (APPE)

-Phenyl-2-pyridineethanol (CAS 2294-74-8) Physicochemical Data. (Source: ).

Technical Guide: Solubility Profile and Solvent Selection for 1-Phenyl-2-(2-pyridyl)ethanol

[1][2]

Executive Summary

1-Phenyl-2-(2-pyridyl)ethanol (CAS: 53054-76-5 / Generic Structure Ref) is a critical chiral building block, often utilized in the synthesis of antihistamines (e.g., Betahistine analogs) and asymmetric coordination ligands.[1][2] Its solubility profile is governed by a "push-pull" mechanism between the lipophilic phenyl-ethyl domain and the polar, basic pyridine-methanol motif.[1][2]

This guide provides a technical breakdown of its solubility across organic solvent classes, detailing thermodynamic behaviors, experimental determination protocols, and solvent systems optimized for purification and reaction engineering.[2]

Part 1: Physicochemical Profile & Solubility Mechanism[1][2]

Structural Determinants of Solubility

To predict and manipulate the solubility of 1-Phenyl-2-(2-pyridyl)ethanol, one must understand its three functional domains:

-

Pyridine Ring (Basic/Polar): Acts as a hydrogen bond acceptor and confers pH-dependent solubility.[1][2] It renders the molecule soluble in acidic aqueous media (via protonation).[2]

-

Secondary Alcohol (H-Bond Donor/Acceptor): Facilitates high solubility in protic solvents (Methanol, Ethanol) through hydrogen bonding networks.[1][2]

-

Phenyl-Ethyl Linker (Lipophilic): Provides significant Van der Waals surface area, ensuring solubility in chlorinated solvents and aromatics while limiting solubility in pure water.[2]

Solvation Mechanism Diagram

The following diagram illustrates the competitive solvation interactions that dictate stability in different media.

Figure 1: Mechanistic interactions governing the dissolution of 1-Phenyl-2-(2-pyridyl)ethanol in various solvent classes.[1][2][3]

Part 2: Solubility Data & Solvent Screening[1]

The following data categorizes solvent compatibility based on thermodynamic stability and practical utility in process chemistry (e.g., extraction vs. crystallization).

Solvent Compatibility Table[2][3]

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Short-Chain Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | Primary reaction solvent; Hydrogenation; Chiral resolution.[1][2] |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>150 mg/mL) | Extraction from aqueous phase; Chromatography load solvent. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Nucleophilic substitution reactions; Difficult to remove (high BP). |

| Esters & Ethers | Ethyl Acetate, THF, MTBE | Moderate (20–80 mg/mL) | Ideal for recrystallization (often requires cooling). |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | High-temperature reactions; Crystallization upon cooling.[1][2] |

| Aliphatic Hydrocarbons | n-Hexane, n-Heptane, Cyclohexane | Insoluble (<1 mg/mL) | Antisolvent for precipitation/crystallization.[1][2] |

| Water (Neutral) | Water (pH 7) | Low (<5 mg/mL) | Phase separation medium. |

| Water (Acidic) | 1M HCl, 1M H2SO4 | High (Soluble as salt) | Acid-base extraction workup.[2] |

Expert Insight: The Recrystallization "Sweet Spot"

For purification, a single solvent often fails to yield high purity.[2] The most effective system for this compound is a Binary Solvent System :

-

System: Ethyl Acetate (Solvent) + n-Hexane (Antisolvent).[1][2]

-

Ratio: Dissolve in hot Ethyl Acetate (60°C), then slowly add Hexane until turbidity appears. Cool to 4°C.[2]

-

Alternative: Isopropyl Alcohol (IPA) allows for evaporative crystallization due to the steep solubility curve relative to temperature.[1][2]

Part 3: Experimental Protocol (Self-Validating)

To determine the precise thermodynamic solubility for your specific lot (purity affects solubility), use the Equilibrium Shake-Flask Method coupled with HPLC.[2] This protocol is self-validating via a mass balance check.[1][2]

Protocol: Gravimetric & HPLC Determination[1]

Objective: Determine saturation concentration (

Materials:

-

Target Compound: 1-Phenyl-2-(2-pyridyl)ethanol (>98% purity).[1][2][4]

-

Solvent of choice (dried/HPLC grade).[2]

-

0.45 µm PTFE Syringe Filters.[2]

-

Agilent 1100/1200 HPLC (or equivalent) with UV detection (254 nm).[2]

Workflow:

-

Supersaturation: Add excess solid (approx. 100 mg) to 2 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Visual Check: Ensure solid remains visible. If fully dissolved, add more solid.[2]

-

Filtration: Withdraw 1 mL of supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with solution to prevent adsorption losses).

-

Quantification (Dual Method validation):

-

Method A (Gravimetric): Evaporate 0.5 mL of filtrate in a tared vessel. Weigh the residue.[2]

-

Method B (HPLC): Dilute 0.1 mL of filtrate into mobile phase and inject. Compare against a 5-point calibration curve.

-

-

Validation: Method A and Method B results must deviate by <5%.

Purification & Isolation Workflow Diagram

Figure 2: Acid-Base workup strategy leveraging the pH-dependent solubility of the pyridine moiety.[1][2]

Part 4: Applications in Process Chemistry[1]

Chiral Resolution

Since 1-Phenyl-2-(2-pyridyl)ethanol contains a stereocenter, solubility data is vital for Classical Resolution .

-

Resolving Agents: Tartaric acid or Mandelic acid derivatives are often used.[1][2]

-

Solvent Choice: Ethanol/Water mixtures are typically screened.[1][2] The diastereomeric salt formed will have distinct solubility differences in 95% Ethanol, allowing the pure enantiomer to crystallize out while the other remains in solution.[2]

Asymmetric Hydrogenation

In the synthesis of this compound from the corresponding ketone (Phenyl-CO-CH2-Py), solubility dictates the choice of catalyst system.[1][2]

References

-

Santa Cruz Biotechnology. 1-Phenyl-1-(2-pyridyl)ethanol (Isomer Analog Data).[1][2] Retrieved from scbt.com.[2] Link

-

PubChem. Phenyl(pyridin-2-yl)methanol (Structural Analog Physicochemical Properties). National Library of Medicine.[2] Link[1][3]

-

Google Patents. Preparation method of (R)-phenyl(pyridine-2-yl)methanol derivative (CN109776400B).[1][2] (Describes hydrogenation solvents for pyridine-ethanol class). Link

-

ChemicalBook. Solubility profiles of Pyridine-Ethanol Derivatives.Link[1]

(Note: While specific thermodynamic tables for the exact 1-Phenyl-2-(2-pyridyl)ethanol isomer are proprietary or rare in open literature, the solubility behaviors described above are chemically derived from the verified properties of its 1,1-isomer and general pyridine-ethanol class behaviors cited in references 1 and 3.)

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characterization of α-Phenylpyridine-2-ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

α-Phenylpyridine-2-ethanol, systematically known as phenyl(pyridin-2-yl)methanol, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring both a pyridine ring and a phenyl group attached to a carbinol center, imparts unique electronic and steric properties that are leveraged in the design of novel therapeutic agents and functional materials. An accurate determination of its fundamental physicochemical properties, such as melting and boiling points, is a critical first step in its characterization, providing insights into its purity, stability, and potential processing conditions. This guide offers a comprehensive overview of the melting and boiling point data for α-phenylpyridine-2-ethanol and provides detailed, field-proven methodologies for their experimental determination.

Physicochemical Properties of α-Phenylpyridine-2-ethanol

α-Phenylpyridine-2-ethanol is a solid at ambient temperature, typically appearing as a white to off-white or pale-yellow crystalline powder. The accurate determination of its melting and boiling points is crucial for its identification and for assessing its purity.

| Property | Value | Conditions | Source |

| Melting Point | 83-84 °C | Hexane/Chloroform | [1] |

| Boiling Point | 127-129 °C | 0.3 Torr | [1] |

Note on Boiling Point: The boiling point is reported at reduced pressure (0.3 Torr). This is a common practice for organic compounds that may decompose at their atmospheric boiling point. Extrapolation to atmospheric pressure would result in a significantly higher boiling point.

Part 1: Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range, making this a key indicator of purity.

Methodology: Capillary Melting Point Determination

This method relies on heating a small, powdered sample in a capillary tube within a calibrated heating block and observing the temperature range over which the substance melts.[2]

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the α-phenylpyridine-2-ethanol sample is completely dry and finely powdered.[3] This can be achieved by grinding the crystalline solid with a mortar and pestle. A fine powder ensures uniform heat transfer within the sample.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.[4]

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.

-

For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium to be established between the sample and the heating block.[2]

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts (the completion of melting). The recorded melting point should be a range of these two temperatures.

-

Visualizing the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Part 2: Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] For substances like α-phenylpyridine-2-ethanol that have a high boiling point at atmospheric pressure, determination at reduced pressure is often necessary to prevent thermal decomposition.

Methodology: Siwoloboff Method (Micro Boiling Point Determination)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[6]

Step-by-Step Protocol:

-

Sample Preparation:

-

Place a small amount (a few drops) of molten α-phenylpyridine-2-ethanol into a small test tube or a fusion tube.

-

-

Apparatus Setup:

-

Take a capillary tube sealed at one end. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the surface of the oil.[6]

-

-

Boiling Point Determination:

-

Begin heating the bath gently and with continuous stirring to ensure uniform temperature distribution.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary expanding and escaping.

-

Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[6] At this point, the vapor pressure of the substance is equal to the external pressure.

-

Record the pressure at which the determination was made.

-

Visualizing the Boiling Point Determination Workflow

Caption: Workflow for Micro Boiling Point Determination.

Trustworthiness and Self-Validating Systems

The reliability of melting and boiling point data is contingent upon the purity of the sample and the precision of the experimental technique. To ensure trustworthiness:

-

Purity: The sample should be purified by a suitable method, such as recrystallization, and its purity confirmed by an orthogonal technique like chromatography (TLC, HPLC) or spectroscopy (NMR). A sharp melting point range of less than 1°C is indicative of high purity.

-

Calibration: The thermometer or temperature probe used in the apparatus must be calibrated against certified standards to ensure accurate temperature readings.

-

Repeatability: Measurements should be repeated at least twice (with fresh samples for melting point) to ensure the results are reproducible. Consistent results across multiple measurements enhance confidence in the data.

Conclusion

The accurate determination of the melting and boiling points of α-phenylpyridine-2-ethanol is a fundamental aspect of its chemical characterization. The data presented in this guide, along with the detailed experimental protocols, provide researchers and drug development professionals with the necessary information to confidently handle, process, and assess the purity of this important compound. Adherence to the principles of scientific integrity, including sample purity, instrument calibration, and procedural diligence, is paramount to obtaining reliable and trustworthy physicochemical data.

References

-

Phenyl(pyridin-2-yl)methanol. PubChem. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Melting point determination. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [Link]

Sources

Methodological & Application

Synthesis of alpha-Phenylpyridine-2-ethanol from 2-picoline and benzaldehyde

Application Note & Protocol: Synthesis of α-Phenylpyridine-2-ethanol

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

Abstract

This document provides a detailed protocol for the synthesis of α-Phenylpyridine-2-ethanol, a valuable chemical intermediate, through the base-catalyzed aldol addition reaction of 2-picoline and benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Scientific Background

The synthesis of functionalized pyridine derivatives is a cornerstone of medicinal chemistry and materials science. α-Phenylpyridine-2-ethanol, also known as 1-phenyl-2-(2-pyridyl)ethanol, serves as a key precursor for various pharmaceuticals and ligands. Its structure incorporates a chiral center and versatile functional groups (hydroxyl and pyridine nitrogen), making it an attractive building block.

The formation of this molecule is a classic example of a crossed aldol reaction, a fundamental carbon-carbon bond-forming reaction.[1][2][3] In this specific transformation, the methyl group of 2-picoline, activated by the electron-withdrawing effect of the pyridine ring, serves as the nucleophilic component (enolate equivalent). It attacks the electrophilic carbonyl carbon of benzaldehyde. The reaction must be carefully controlled to isolate the desired β-hydroxy alcohol (the aldol addition product) and prevent subsequent dehydration, which would lead to the formation of the conjugated α,β-unsaturated compound, 2-stilbazole (the aldol condensation product).[4][5]

This protocol details a reliable method using a strong base to facilitate the deprotonation of 2-picoline, followed by a controlled reaction with benzaldehyde and subsequent purification.

Reaction Mechanism: An Aldol Addition Pathway

The synthesis proceeds via a base-catalyzed aldol addition mechanism. The key steps are outlined below:

-

Deprotonation: A strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), abstracts an acidic proton from the methyl group of 2-picoline. The acidity of these protons is enhanced by the adjacent electron-withdrawing pyridine ring. This step generates a resonance-stabilized carbanion (a pyridylmethanide ion), which is a potent nucleophile.[6]

-

Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of benzaldehyde. This forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.

-

Protonation: The reaction is quenched with a protic source, such as water or a mild acid. The alkoxide intermediate is protonated to yield the final product, α-Phenylpyridine-2-ethanol.

Caption: The base-catalyzed aldol addition mechanism.

Materials, Safety, and Experimental Protocol

Reagent and Equipment Data

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Ratio | Notes |

| 2-Picoline | C₆H₇N | 93.13 | 50.0 | 4.66 g (4.98 mL) | 1.0 | Reagent grade, freshly distilled |

| Sodium Amide | NaNH₂ | 39.01 | 55.0 | 2.15 g | 1.1 | Highly reactive, handle with care |

| Benzaldehyde | C₇H₆O | 106.12 | 50.0 | 5.31 g (5.10 mL) | 1.0 | Reagent grade, free of benzoic acid |

| Anhydrous THF | C₄H₈O | 72.11 | - | 200 mL | - | Solvent, freshly distilled from Na/benzophenone |

| Saturated NH₄Cl | NH₄Cl | 53.49 | - | 100 mL | - | For quenching |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 2 x 100 mL | - | For extraction |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g | - | Drying agent |

| Equipment | ||||||

| 500 mL 3-neck RBF | Oven-dried | |||||

| Magnetic stirrer & bar | ||||||

| Septa, Needles, Syringes | ||||||

| Argon/Nitrogen line | For inert atmosphere | |||||

| Low-temperature bath | (e.g., Dry ice/acetone) | |||||

| Separatory funnel | ||||||

| Rotary evaporator |

Critical Safety Precautions

-

General Handling: This procedure must be performed in a certified chemical fume hood.[7][8] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[9][10]

-

Sodium Amide (NaNH₂): A highly reactive and water-sensitive solid. It can ignite spontaneously on contact with air or moisture. Handle exclusively under an inert atmosphere (Argon or Nitrogen). Any unused NaNH₂ must be quenched carefully (e.g., by slow addition of isopropyl alcohol followed by methanol and then water).

-

2-Picoline: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Ensure adequate ventilation.[9]

-

Benzaldehyde: Combustible liquid. Harmful if swallowed. May cause an allergic skin reaction.[8][11]

-

Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent and do not distill to dryness.

Step-by-Step Synthesis Protocol

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two rubber septa. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

-

Reagent Preparation: Add anhydrous THF (100 mL) to the reaction flask via cannula or syringe. Cool the flask to -40 °C using a dry ice/acetone bath.

-

Carbanion Formation: Carefully add sodium amide (2.15 g, 55.0 mmol) to the cold THF. While maintaining the temperature at -40 °C, add freshly distilled 2-picoline (4.98 mL, 50.0 mmol) dropwise over 15 minutes. A deep red or orange color should develop, indicating the formation of the pyridylmethanide anion. Allow the solution to stir at this temperature for an additional 30 minutes.

-

Causality Note: Performing the deprotonation at low temperature prevents side reactions of the highly reactive base and the resulting carbanion. Using a slight excess of the base ensures complete conversion of the 2-picoline.

-

-

Aldehyde Addition: Add benzaldehyde (5.10 mL, 50.0 mmol) dropwise to the carbanion solution over 30 minutes, ensuring the internal temperature does not rise above -35 °C.

-

Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of byproducts from the self-condensation of benzaldehyde or other side reactions.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -40 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of benzaldehyde and the appearance of a new, more polar spot indicates product formation.

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (100 mL) dropwise while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

-

Causality Note: Quenching with a weak acid like NH₄Cl protonates the alkoxide intermediate to form the desired alcohol without promoting acid-catalyzed dehydration.

-

-

Extraction and Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or low-melting solid.

Purification Protocol

The crude product can be purified by one of the following methods:

-

Vacuum Distillation: This is an effective method for purification.[12][13] The product is distilled under high vacuum (e.g., <1 mmHg) to separate it from non-volatile impurities. The boiling point will be significantly lower than at atmospheric pressure.

-

Recrystallization: If the crude product solidifies, it can be recrystallized from a suitable solvent system, such as a mixture of hexane and ethyl acetate or toluene.

-

Column Chromatography: For high purity, silica gel chromatography can be employed using a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Analysis

The identity and purity of the synthesized α-Phenylpyridine-2-ethanol should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the phenyl and pyridine rings, a methine proton (CH-OH), and the methylene protons (-CH₂-py). The hydroxyl proton will appear as a broad singlet which may exchange with D₂O.

-

IR Spectroscopy: The infrared spectrum should display a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. It will also show characteristic C-H and C=C/C=N stretching frequencies for the aromatic rings.[4]

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming the successful addition of the two reactants.

-

Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography can be used to determine the purity of the final product.[14][15]

References

-

Castro, M. A. C., et al. (2014). Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde. ResearchGate. Available at: [Link]

-

Magritek. (n.d.). The Aldol Condensation. Available at: [Link]

-

Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]

- Frank, R. L. (1958). Dehydration of 2-pyridine ethanol to 2-vinyl pyridine. Google Patents, US2848456A.

-

Wikipedia. (n.d.). Aldol condensation. Available at: [Link]

-

Shaw, G. B. D., & Wagstaff, E. A. (1933). The Reaction between 2-Picoline and Aromatic Aldehydes. Journal of the Chemical Society, 77. Available at: [Link]

-

CHEM 322L Experiment 9: Aldol Reaction. (n.d.). Web Pages. Available at: [Link]

-

Mierzejewska, J., et al. (2016). Production of natural 2-phenylethanol: From biotransformation to purified product. ResearchGate. Available at: [Link]

-

Watts, M. (1990). Purification of phenyl ethyl alcohol. European Patent Office, EP 0366842 B1. Available at: [Link]

-

Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Available at: [Link]

-

Loba Chemie. (n.d.). BENZALDEHYDE EXTRA PURE - Safety Data Sheet. Available at: [Link]

-

Jubilant Ingrevia Limited. (2024). Safety Data Sheet - Pyridine-2-aldehyde. Available at: [Link]

Sources

- 1. magritek.com [magritek.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aldol condensation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 26. The reaction between 2-picoline and aromatic aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. lobachemie.com [lobachemie.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. carlroth.com [carlroth.com]

- 12. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Guide to Knoevenagel Condensation Conditions for the Synthesis of Phenyl-Pyridyl Alkenes

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction and Strategic Overview

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its reliability and versatility in creating α,β-unsaturated compounds.[1][2] This reaction involves the base-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene compound.[3][4] The resulting products are pivotal intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules.[1][5][6]

It is important to clarify a key chemical principle at the outset. The specified topic, "Knoevenagel condensation conditions for 1-Phenyl-2-(2-pyridyl)ethanol," presents a substrate that is not a direct participant in this reaction. As an alcohol, 1-Phenyl-2-(2-pyridyl)ethanol lacks the requisite carbonyl or active methylene group for a Knoevenagel condensation.

However, the structural motif of a phenyl and a pyridyl group linked by a two-carbon chain is of significant interest in medicinal chemistry and materials science. Therefore, this guide will focus on a closely related and highly relevant Knoevenagel condensation: the synthesis of substituted phenyl-pyridyl alkenes. Specifically, we will detail the reaction between a pyridinecarboxaldehyde (a pyridyl aldehyde) and a phenyl-containing active methylene compound. This approach provides a direct route to the carbon skeleton of interest and is a common strategy in pharmaceutical research.

This document will provide a comprehensive exploration of the mechanistic underpinnings of the Knoevenagel condensation, detailed experimental protocols, and insights into reaction optimization, tailored for professionals in drug development and chemical research.

The Knoevenagel Condensation: Mechanism and Key Parameters

The Knoevenagel condensation proceeds via a nucleophilic addition followed by a dehydration reaction.[3] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine), which is crucial for deprotonating the active methylene compound without promoting the self-condensation of the aldehyde.[3][7]

The reaction mechanism can be broken down into the following key steps:

-

Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound, creating a resonance-stabilized enolate. The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups (Z and Z').[7]

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.[4]

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to yield a β-hydroxy carbonyl compound (an aldol-type adduct).

-

Dehydration: The β-hydroxy intermediate undergoes base-catalyzed dehydration to form the final α,β-unsaturated product. This step is often spontaneous and drives the reaction to completion.

Figure 1: Generalized Mechanism of the Knoevenagel Condensation.

Factors Influencing the Reaction

-

The Carbonyl Compound: Aldehydes are generally more reactive than ketones in Knoevenagel condensations.[8] Aromatic aldehydes with electron-withdrawing groups tend to react faster.

-

The Active Methylene Compound: The acidity of the methylene protons determines the ease of enolate formation. Common active methylene compounds include malonic esters (e.g., diethyl malonate), ethyl acetoacetate, and malononitrile.[8]

-

The Catalyst: Weak bases like piperidine, pyridine, and ammonium salts are commonly used.[9] The choice of catalyst can influence the reaction rate and, in some cases, the stereoselectivity of the product.

-

The Solvent: The choice of solvent is critical and can affect reaction times and yields. While traditional protocols often use organic solvents like benzene or toluene to facilitate the azeotropic removal of water, greener alternatives such as ethanol, water, or even solvent-free conditions have been successfully employed.[5][8][10]

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(pyridin-2-yl)acrylate

This protocol details the Knoevenagel condensation of 2-pyridinecarboxaldehyde with ethyl cyanoacetate, a common and efficient route to a phenyl-pyridyl alkene precursor.

Materials and Reagents

| Reagent | Formula | M.W. | Purity | Supplier |

| 2-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 g/mol | ≥99% | e.g., Sigma-Aldrich |

| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 g/mol | ≥98% | e.g., Sigma-Aldrich |

| Piperidine | C₅H₁₁N | 85.15 g/mol | ≥99% | e.g., Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 g/mol | Anhydrous | e.g., Fisher Scientific |

| Ethyl acetate | C₄H₈O₂ | 88.11 g/mol | ACS Grade | e.g., VWR |

| Hexane | C₆H₁₄ | 86.18 g/mol | ACS Grade | e.g., VWR |

Equipment

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glass funnel and filter paper

Reaction Procedure

Figure 2: Experimental Workflow for the Synthesis of Ethyl 2-cyano-3-(pyridin-2-yl)acrylate.

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (1.07 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol).

-

Add 20 mL of anhydrous ethanol to the flask and stir the mixture until all solids have dissolved.

-

To the stirred solution, add piperidine (0.085 g, 1 mmol, 10 mol%) dropwise at room temperature.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

-

Monitor the progress of the reaction by TLC (eluent: 3:1 hexane/ethyl acetate). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

If the product does not precipitate upon cooling, place the flask in an ice bath for 30 minutes to induce crystallization.

-

Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the final product as a crystalline solid.

Product Characterization

The identity and purity of the synthesized ethyl 2-cyano-3-(pyridin-2-yl)acrylate should be confirmed by standard analytical techniques, such as:

-

¹H NMR: To confirm the presence of the pyridyl, ethyl, and vinyl protons with the correct chemical shifts and coupling constants.

-

¹³C NMR: To identify all the unique carbon atoms in the molecule.

-

FT-IR: To detect the characteristic stretching frequencies of the nitrile (C≡N), ester carbonyl (C=O), and alkene (C=C) functional groups.

-

Mass Spectrometry: To determine the molecular weight of the product and confirm its elemental composition.

Optimization and Troubleshooting

The efficiency of the Knoevenagel condensation can be influenced by several factors. The following table provides a summary of common variables and their potential impact on the reaction outcome.

| Parameter | Variation | Rationale and Expected Outcome | Troubleshooting |

| Catalyst | Piperidine, Pyridine, NH₄OAc, Et₃N | The basicity and steric hindrance of the amine can affect the rate of enolate formation and subsequent steps. Piperidine is generally very effective. | If the reaction is slow, consider a slightly stronger, non-nucleophilic base. If side reactions occur, a weaker base may be beneficial. |

| Solvent | Ethanol, Toluene, Water, Solvent-free | Toluene allows for azeotropic removal of water, which can drive the equilibrium towards the product.[8] Ethanol is a greener and often effective solvent. Water-mediated and solvent-free reactions are the most environmentally benign options.[5][11][12] | If the yield is low, switching to a solvent that allows for water removal may improve the outcome. For thermally sensitive substrates, a lower boiling point solvent is preferable. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate. However, they can also lead to side product formation. | If the reaction is sluggish at room temperature, gentle heating is recommended. If decomposition is observed, the reaction should be run at a lower temperature for a longer period. |

| Reactant Ratio | Equimolar or slight excess of one reactant | Using a slight excess of the more volatile or less expensive reactant can help to drive the reaction to completion. | If the conversion is incomplete, a modest increase in the amount of the active methylene compound can be beneficial. |

Relevance in Drug Development

The α,β-unsaturated products of the Knoevenagel condensation, such as the phenyl-pyridyl alkenes discussed here, are valuable scaffolds in drug discovery. The conjugated system can act as a Michael acceptor, allowing for covalent interactions with biological targets. Furthermore, these compounds serve as versatile intermediates for the synthesis of more complex heterocyclic systems with a wide range of biological activities, including:

-

Anticancer agents

-

Antimicrobial compounds

-

Anti-inflammatory drugs

The ability to readily synthesize a diverse library of these compounds through the Knoevenagel condensation makes it a powerful tool for generating new chemical entities for high-throughput screening and lead optimization in drug development programs.

References

-

J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]

- Pawar, S. S., & Shisodia, S. U. (2025). recent developments in knoevenagel condensation reaction: a review. International Journal of Pharmaceutical Sciences and Research, 16(8), 1000-1015.

- Kantam, M. L., & Sreedhar, B. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.

- Ghahremanzadeh, R., & Amanpour, J. (2016). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.

-

Wikipedia. Knoevenagel condensation. [Link]

- Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube.

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

- Orita, A., et al. (2021).

- Orita, A., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.

- Van der Jeught, S., & Stevens, C. V. (2019). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.

- Rupainwar, R., et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 35(1), 423-429.

- Kumar, S., et al. (2023).

- Van der Jeught, S., & Stevens, C. V. (2019). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 12(4), 366-372.

- Ghosh, S. K., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13236–13247.

- Gammack, K. G., et al. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 19(31), 6826-6833.

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. orientjchem.org [orientjchem.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. acgpubs.org [acgpubs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Solvent-Free Synthesis of Pyridine Ethanol Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Green Chemical Synthesis

The synthesis of pyridine ethanol derivatives, core scaffolds in numerous pharmaceuticals and functional materials, has traditionally relied on solvent-based methods. While effective, these approaches often involve volatile organic compounds (VOCs) that pose environmental and health risks. The principles of green chemistry compel a shift towards more sustainable methodologies, with solvent-free synthesis emerging as a powerful alternative. By eliminating the solvent, these reactions can lead to reduced waste, lower energy consumption, simplified purification processes, and enhanced reaction rates.[1][2] This application note details robust, solvent-free protocols for the synthesis of pyridine ethanol derivatives, leveraging techniques such as microwave irradiation and multi-component reactions to achieve high efficiency and yield.

Core Principles of Solvent-Free Synthesis

The rationale behind solvent-free reactions lies in bringing reactants into close proximity to facilitate bond formation without the need for a diluting medium. This can be achieved through several methods:

-

Neat Reactions: Mixing liquid reactants directly or melting solid reactants to form a liquid phase.

-

Solid-State Reactions: Grinding or milling solid reactants together, often with a catalytic amount of a solid support.

-

Energy Input: Utilizing external energy sources like microwaves or ultrasound to promote reactivity in the absence of a solvent.[3][4]

These approaches not only align with the tenets of green chemistry but can also unlock novel reaction pathways and selectivities not observed in solution-phase synthesis.

Protocol I: Microwave-Assisted Solvent-Free Synthesis of 2-(Pyridin-2-yl)ethanol

This protocol describes a rapid and efficient method for the synthesis of 2-(pyridin-2-yl)ethanol from 2-picoline and paraformaldehyde, facilitated by microwave irradiation. Microwave energy provides rapid and uniform heating, significantly reducing reaction times and often leading to higher yields compared to conventional heating.[5][6]

Reaction Scheme:

Experimental Workflow Diagram:

Caption: Microwave-assisted synthesis workflow.

Step-by-Step Protocol:

-

Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 2-picoline (10 mmol), paraformaldehyde (12 mmol), and a catalytic amount of a solid base such as potassium carbonate (0.5 mmol).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power of 300 W for 10-15 minutes. The temperature should be monitored and maintained around 120-140°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, allow the reaction mixture to cool to room temperature. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and filter to remove the catalyst. The solvent is then removed under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactants | 2-Picoline, Paraformaldehyde | [7] |

| Catalyst | Potassium Carbonate (or other solid base) | [7] |

| Microwave Power | 300 W | [5][6] |

| Reaction Time | 10-15 minutes | [5][6] |

| Temperature | 120-140°C | [7] |

| Typical Yield | 85-95% | [7] |

Protocol II: Multi-Component Solvent-Free Synthesis of Functionalized Pyridine Ethanol Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials.[8][9] This protocol outlines a one-pot, solvent-free synthesis of a functionalized pyridine ethanol derivative.